3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
“3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” is a synthetic organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine core, followed by the introduction of the carbamoyl and sulfanyl groups. Common reagents used in these reactions include:
Amines: for the formation of carbamoyl groups.
Fluorobenzenes: for the incorporation of fluorophenyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbamoyl group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Substituted aromatic compounds: from substitution reactions.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new triazolopyridine derivatives with potential biological activities.
Biology
In biological research, this compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.
Medicine
The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridine derivatives: Compounds with similar core structures but different substituents.
Carbamoyl derivatives: Compounds with carbamoyl groups attached to various aromatic or heterocyclic systems.
Fluorophenyl derivatives: Compounds containing fluorophenyl groups with different core structures.
Uniqueness
The uniqueness of “3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide” lies in its specific combination of functional groups and the potential synergistic effects of these groups on its biological activity and chemical properties.
Properties
IUPAC Name |
3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2S/c1-14-5-3-8-19(15(14)2)26-21(30)13-32-23-28-27-20-10-9-16(12-29(20)23)22(31)25-18-7-4-6-17(24)11-18/h3-12H,13H2,1-2H3,(H,25,31)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQILZLGZQUDTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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